5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
It’s known that the trifluoromethyl group and the pyridine moiety in the structure of the compound can interact with biological targets, leading to changes in their function .
Pharmacokinetics
The trifluoromethyl group in its structure could potentially influence its pharmacokinetic properties, affecting its bioavailability and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters.
Knoevenagel Condensation: This step involves the condensation of the substituted ester with an appropriate aldehyde or ketone.
Thermolysis: The final step involves thermolysis, promoting intramolecular cyclocondensation to form the furo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halogenated esters and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furo[3,2-b]pyridine core .
Scientific Research Applications
5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole Derivatives: Compounds with an indole nucleus also show similar biological activities and are used in medicinal chemistry.
Uniqueness
5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-9-2-7-13-12(20-9)8-14(23-13)15(22)21-11-5-3-10(4-6-11)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVMAZPGIXZGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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